Cas no 895244-96-9 (2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

2-クロロ-N-(シクロヘキシルメチル)-N-メチルアセトアミドは、有機合成中間体として重要な化合物です。分子構造中の反応性の高いクロロアセトアミド基と、立体障害をもたらすシクロヘキシルメチル基を併せ持ち、選択的な反応性が特徴です。医薬品や農薬の合成において、特異的な構造単位の導入に有用です。高い純度と安定性を有し、各種求核置換反応や縮合反応に適しています。特に、複雑な骨格構築における多段階合成プロセスでの利用価値が注目されています。

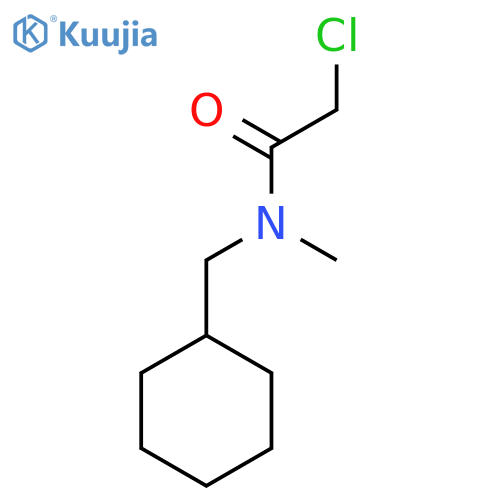

895244-96-9 structure

商品名:2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide

- 895244-96-9

- 2-chloro-N-cyclohexylmethyl-N-methyl-acetamide

- SCHEMBL2933581

- AKOS010026699

- CS-0249920

- EN300-46846

- Z561154538

- KFSDXOJJSMRMKQ-UHFFFAOYSA-N

- 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide

-

- インチ: 1S/C10H18ClNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h9H,2-8H2,1H3

- InChIKey: KFSDXOJJSMRMKQ-UHFFFAOYSA-N

- ほほえんだ: ClCC(N(C)CC1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 203.108

- どういたいしつりょう: 203.108

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3A^2

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-46846-0.1g |

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide |

895244-96-9 | 95.0% | 0.1g |

$96.0 | 2025-03-15 | |

| TRC | C377035-25mg |

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide |

895244-96-9 | 25mg |

$ 50.00 | 2022-04-01 | ||

| Enamine | EN300-46846-0.05g |

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide |

895244-96-9 | 95.0% | 0.05g |

$65.0 | 2025-03-15 | |

| 1PlusChem | 1P019W3B-500mg |

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide |

895244-96-9 | 95% | 500mg |

$368.00 | 2024-04-20 | |

| Aaron | AR019WBN-500mg |

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide |

895244-96-9 | 95% | 500mg |

$377.00 | 2025-02-14 | |

| Aaron | AR019WBN-5g |

2-chloro-N-(cyclohexylmethyl)-N-methylacetamide |

895244-96-9 | 95% | 5g |

$1446.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320590-500mg |

2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide |

895244-96-9 | 95% | 500mg |

¥4608.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320590-1g |

2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide |

895244-96-9 | 95% | 1g |

¥6386.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320590-2.5g |

2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide |

895244-96-9 | 95% | 2.5g |

¥12542.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320590-5g |

2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide |

895244-96-9 | 95% | 5g |

¥18590.00 | 2024-04-26 |

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

895244-96-9 (2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量